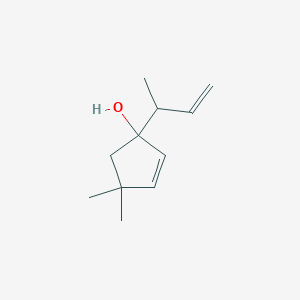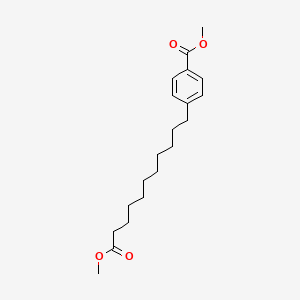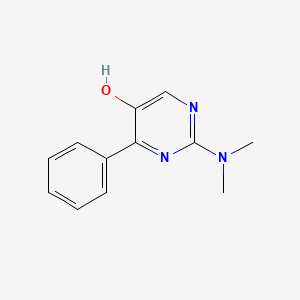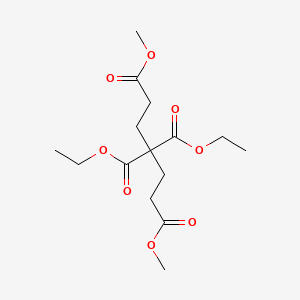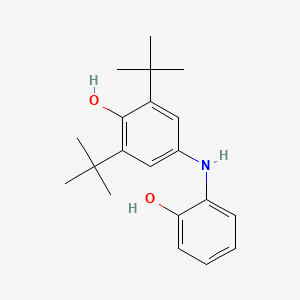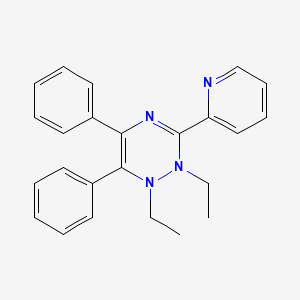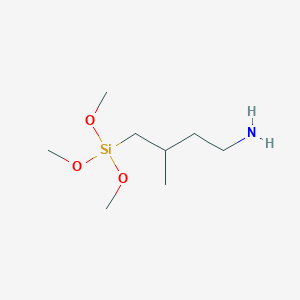
3-Methyl-4-(trimethoxysilyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(trimethoxysilyl)butan-1-amine is an organic compound that features both an amine group and a trimethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trimethoxysilyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-bromobutan-1-amine with trimethoxysilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the trimethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(trimethoxysilyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(trimethoxysilyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Wirkmechanismus
The mechanism by which 3-Methyl-4-(trimethoxysilyl)butan-1-amine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance the properties of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(triethoxysilyl)butan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-4-(trimethoxysilyl)pentan-1-amine: Similar structure but with an additional carbon in the chain.
3-Methyl-4-(trimethoxysilyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
3-Methyl-4-(trimethoxysilyl)butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its trimethoxysilyl group provides enhanced reactivity and stability compared to similar compounds with different alkoxy groups .
Eigenschaften
CAS-Nummer |
106890-59-9 |
|---|---|
Molekularformel |
C8H21NO3Si |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
3-methyl-4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(5-6-9)7-13(10-2,11-3)12-4/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
REZNLYXALCMSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)C[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


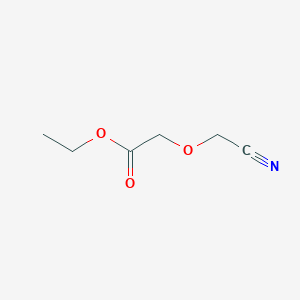
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
